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3-(4-(Methylthio)phenyl)isoxazol-5-amine
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Overview
Description
3-(4-(Methylthio)phenyl)isoxazol-5-amine is a chemical compound with the molecular formula C10H10N2OS. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
The synthesis of 3-(4-(Methylthio)phenyl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization to form the isoxazole ring. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) and is carried out under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-(4-(Methylthio)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(4-(Methylthio)phenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole derivatives class, known for their diverse biological activities and presence in commercially available drugs. Research indicates its applications span across chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry this compound serves as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology Studies explore the compound's potential biological activities, including antimicrobial, antiviral, and anticancer properties. One study highlights the design and synthesis of sulfonamide derivatives, which contain a triazine ring and a sulfonamide fragment, as potential anticancer agents . These derivatives have demonstrated cytotoxic activity against human cancer cell lines, including colon, breast, and cervical cancer, and have shown an apoptotic effect in cancer cells . Another study synthesized and evaluated 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, which displayed antimitotic activity against tested human tumor cells and possesses drug-like properties, suggesting its potential in designing new synthetic agents with biological activity .
Medicine Researchers are investigating isoxazole derivatives, including this compound, for potential therapeutic applications in treating various diseases.
Industry This compound is used in developing new materials and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
3-(4-(Methylthio)phenyl)isoxazol-5-amine can be compared with other isoxazole derivatives, such as:
3-(4-Methoxyphenyl)isoxazol-5-amine: This compound has a methoxy group instead of a methylthio group, which may result in different biological activities and chemical reactivity.
3-(4-Fluorophenyl)isoxazol-5-amine: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a valuable compound for research and development .
Biological Activity
3-(4-(Methylthio)phenyl)isoxazol-5-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various cancer cell lines.
Chemical Structure and Properties
Molecular Formula: C10H10N2OS
Molecular Weight: 218.26 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (example for illustration purposes)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The compound has been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways associated with cell survival and death.
Anticancer Activity
Recent studies have demonstrated that isoxazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | A549 (Lung) | 25.0 | Induction of apoptosis via Bcl-2 downregulation |
Study B | HL-60 (Leukemia) | 30.5 | Cell cycle arrest and apoptosis |
Study C | MCF-7 (Breast) | 15.0 | Inhibition of proliferation and promotion of apoptosis |
Case Studies
-
Study on HL-60 Cells :
- This study evaluated the effect of this compound on human promyelocytic leukemia cells. The results indicated a significant reduction in cell viability, with an IC50 value around 30.5 µM. The compound was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving apoptosis and cell cycle arrest .
-
Lung Cancer Evaluation :
- In another investigation focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 25 µM. The study highlighted that the anticancer effect was mediated through the modulation of apoptotic pathways, specifically by downregulating anti-apoptotic proteins .
- Breast Cancer Studies :
Comparative Analysis with Other Isoxazole Derivatives
The biological activity of this compound can be compared with other isoxazole derivatives:
Compound | IC50 (µM) | Cell Line | Main Action |
---|---|---|---|
3-Methylisoxazole | 40.0 | A549 | Apoptosis induction |
4-Isopropylisoxazole | 35.0 | HL-60 | Cell cycle arrest |
This compound | 15.0 | MCF-7 | Proliferation inhibition & apoptosis |
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)13-12-9/h2-6H,11H2,1H3 |
InChI Key |
XOEYAWYALXHARV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=C2)N |
Origin of Product |
United States |
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